![molecular formula C10H14O3 B1250327 Modiolide B](/img/structure/B1250327.png)
Modiolide B
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Overview
Description
Modiolide B is a natural product found in Paraphaeosphaeria with data available.
Scientific Research Applications
Discovery and Isolation
Modiolide B, along with Modiolide A and a linear pentaketide, Modiolin, was first isolated from a cultured broth of the fungus Paraphaeosphaeria sp., found in a marine horse mussel. These compounds are classified as 10-membered macrolides and were identified using spectroscopic data (Tsuda et al., 2003).
Structural Analysis
The structural details of Modiolide B, along with Modiolide A, were further explored through spectroscopic and mass spectrometry analysis. These studies provide foundational knowledge about the molecular structure of these compounds (Fun et al., 2006).
Synthetic Methods
The first total synthesis of Modiolide A was achieved, providing a methodological basis that could be applicable for synthesizing Modiolide B as well. This synthesis involved asymmetric reduction mediated by whole-cell yeast, suggesting a potential approach for the synthesis of similar macrolides (Matsuda et al., 2007).
Bioactive Potential
Several studies have focused on the bioactive potential of 10-membered lactones, including Modiolide B. These compounds, derived from marine fungi, show promise in various biological applications due to their unique structural and chemical properties. Investigations into their bioactive potential could lead to new insights into their applications in biomedicine and pharmacology (Greve et al., 2008).
Marine Environmental Studies
Modiolus modiolus, the marine horse mussel from which the fungus producing Modiolide B was isolated, has been used in environmental studies. These studies assess the impact of anthropogenic contaminants in marine environments, indicating the ecological significance of the species and potentially the compounds it harbors (Veldhoen et al., 2009).
Inflammatory Modulation
Recent research has shown that compounds similar to Modiolide B have anti-inflammatory properties. This opens up possibilities for Modiolide B and related compounds to be used in therapeutic settings for managing inflammation (Quang et al., 2018).
properties
Product Name |
Modiolide B |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(2R,5E,7R,8Z)-7-hydroxy-2-methyl-2,3,4,7-tetrahydrooxecin-10-one |
InChI |
InChI=1S/C10H14O3/c1-8-4-2-3-5-9(11)6-7-10(12)13-8/h3,5-9,11H,2,4H2,1H3/b5-3+,7-6-/t8-,9-/m1/s1 |
InChI Key |
DNUDFISZTSNQPJ-ZWPSSFCZSA-N |
Isomeric SMILES |
C[C@@H]1CC/C=C/[C@H](/C=C\C(=O)O1)O |
Canonical SMILES |
CC1CCC=CC(C=CC(=O)O1)O |
synonyms |
modiolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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